molecular formula C10H11FN2O B1406125 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1418277-48-1

7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1406125
M. Wt: 194.21 g/mol
InChI Key: DHKRBYURBSMAOF-UHFFFAOYSA-N
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Description

Benzo[d]imidazoles are an important class of heterocyclic compounds that are key components in a variety of functional molecules used in everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .


Molecular Structure Analysis

The molecular structure of benzo[d]imidazoles can be analyzed using various techniques such as TD-DFT, MEP, and HOMO-LUMO . These techniques can provide insights into the electron localization and delocalization areas, thermodynamic properties, and frontier molecular orbital studies .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]imidazoles can be complex and varied, depending on the specific substituents present on the imidazole ring . The reactions often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazoles can be influenced by various factors, including their specific structure and the presence of different substituents . Techniques such as cyclic voltammetry measurements and theoretical calculations can provide further insights into these properties .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Jiang et al. (2007) explored the synthesis of a compound with a similar structure, demonstrating the methods of forming complex structures involving the benzo[d]imidazole moiety. This research is significant in understanding the structural properties and synthesis pathways of related compounds.
    • Richter et al. (2023) reported the molecular structure of a related compound, highlighting the significance of structural analysis in the development of new chemical entities.
  • Pharmacokinetic Studies :

    • The pharmacokinetics of compounds similar to 7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one were investigated by Teffera et al. (2013). Their study on novel anaplastic lymphoma kinase inhibitors provides insights into how modifications in the chemical structure can impact the pharmacokinetic profile, which is vital for drug development.
  • Potential in Cancer Research :

    • Research by Deau et al. (2015) on the synthesis of derivatives of 1H-benzo[d]imidazol-2(3H)-one and their evaluation as dual serotonin receptor antagonists demonstrates the potential of these compounds in therapeutic applications, including in the treatment of cancer.
  • Material Science Applications :

    • The study by Campagne et al. (2013) explored the use of fluorocopolymers grafted by azole functions for the creation of proton-conducting membranes. This highlights the potential application of benzo[d]imidazol-2(3H)-one derivatives in material science, particularly in the development of new materials for energy-related applications.

properties

IUPAC Name

4-fluoro-3-propan-2-yl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c1-6(2)13-9-7(11)4-3-5-8(9)12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKRBYURBSMAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC=C2F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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